

D-(+)-Cellotriose physical and chemical properties

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Compound of Interest

Compound Name: D-(+)-Cellotriose

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An In-depth Technical Guide to **D-(+)-Cellotriose**: Physical and Chemical Properties for Researchers

Introduction

D-(+)-Cellotriose is a naturally occurring oligosaccharide, specifically a trisaccharide, composed of three D-glucose units linked by β -1,4 glycosidic bonds.^[1] Its structure is systematically named O- β -D-Glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.^{[1][2]} As a key intermediate in the enzymatic hydrolysis of cellulose, **D-(+)-Cellotriose** is a fundamental compound in the study of carbohydrate chemistry, biofuel development, and biotechnology.^{[1][3]} This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

D-(+)-Cellotriose is typically a white to off-white, hygroscopic solid powder. It is stable under recommended storage conditions, which generally involve cold temperatures (from 4°C to -20°C) under an inert atmosphere to prevent degradation. It is incompatible with strong oxidizing agents.

Data Summary Table

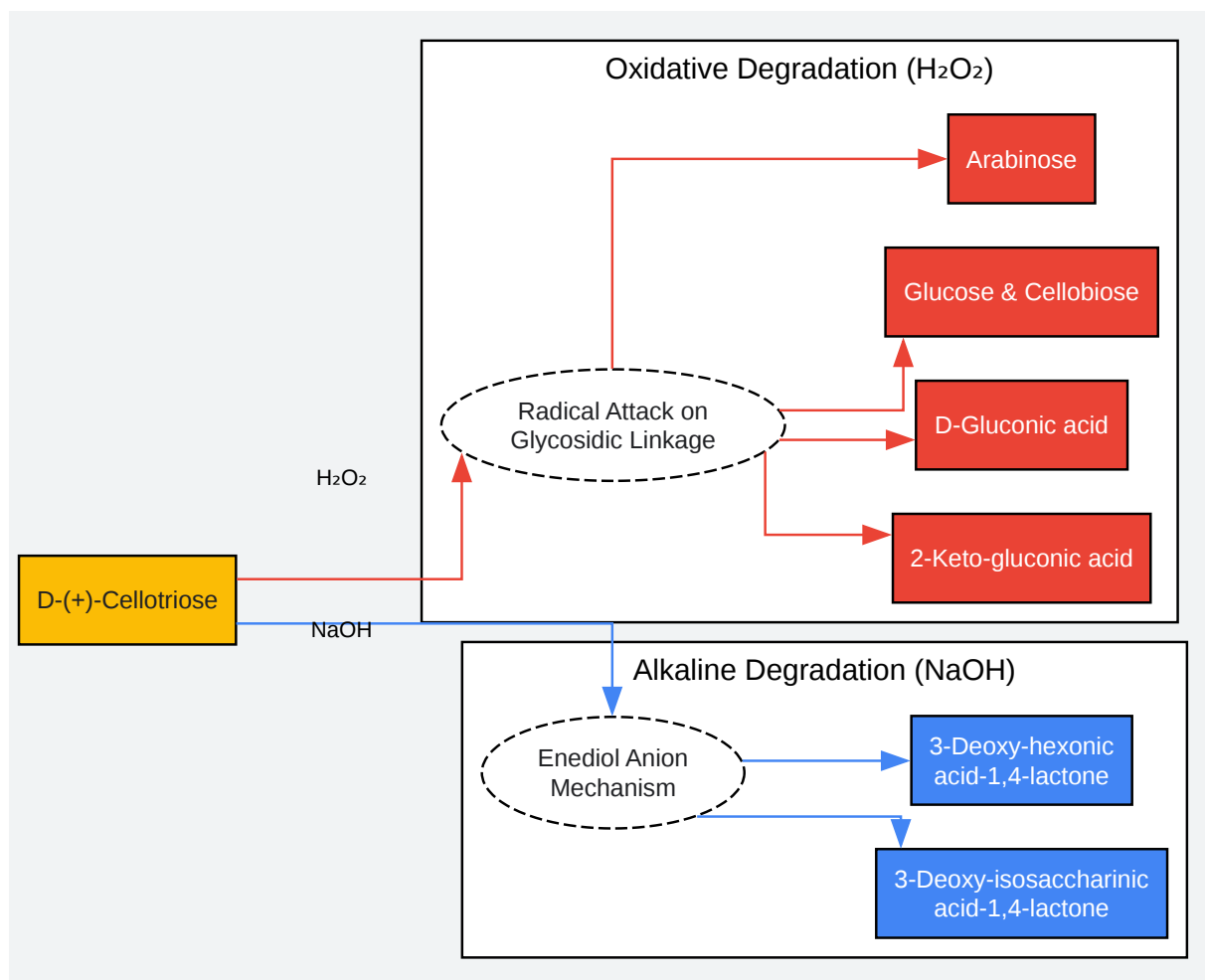
The following table summarizes the key quantitative physical and chemical properties of **D-(+)-Cellotriose**.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	
Molecular Weight	504.44 g/mol	
Appearance	White to off-white solid powder	
Melting Point	156-161°C; >165°C (decomposes)	
Boiling Point	865.2 ± 65.0 °C at 760 mmHg	
Density	1.8 ± 0.1 g/cm ³	
Purity	≥95%	
Water Solubility	Soluble (50 mg/mL)	
Other Solubilities	Slightly soluble in DMSO and Methanol (sonication may be required)	
Storage Temperature	4°C to -20°C	

Chemical Reactivity and Degradation Pathways

D-(+)-Cellotriose serves as a substrate for cellulase and β-glucosidase enzymes. Its chemical stability is influenced by pH and the presence of oxidizing agents. Studies have detailed its degradation under both oxidative and alkaline conditions, which is a critical consideration in industrial processing and drug formulation.

Oxidative degradation, for instance with hydrogen peroxide, cleaves glycosidic linkages to yield a variety of products including organic acids (like 2-keto-gluconic acid and D-gluconic acid), smaller sugars (glucose, arabinose), and other cellooligosaccharides with a lower degree of polymerization. Alkaline degradation proceeds through an enediol anion reaction mechanism, primarily forming 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.



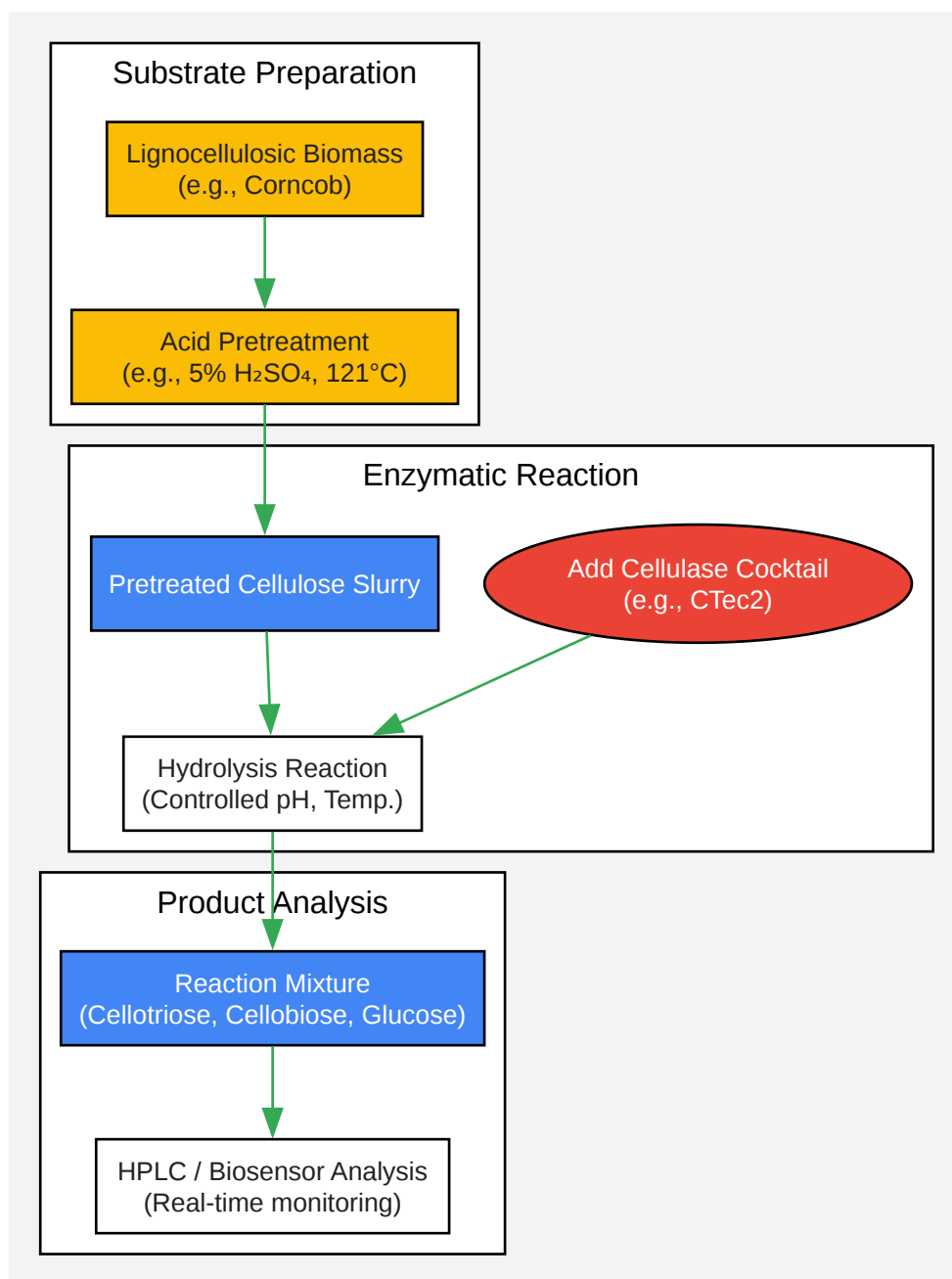
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Caption: Chemical degradation pathways of **D-(+)-Cellotriose**.

Experimental Protocols

Enzymatic Hydrolysis of Cellulose for Cellotriose Production

This protocol outlines a general workflow for the enzymatic breakdown of a cellulosic substrate, where **D-(+)-Cellotriose** is a key intermediate product.



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Caption: Workflow for enzymatic production and analysis of cellotriose.

Methodology:

- **Substrate Pretreatment:** A lignocellulosic feedstock, such as milled corncob, is suspended in a dilute acid solution (e.g., 5% sulfuric acid). The mixture is then autoclaved at 121°C for approximately 30 minutes to increase the accessibility of cellulose fibers. The pretreated

biomass is washed thoroughly with deionized water until neutral and then stored as an aqueous slurry.

- **Enzymatic Hydrolysis:** The pretreated cellulose slurry is placed in a reaction vessel with controlled temperature and pH. A commercial cellulase enzyme cocktail (e.g., CTec2) is added to initiate hydrolysis.
- **Reaction Monitoring:** The reaction mixture is stirred continuously. Aliquots are taken at regular intervals to monitor the formation of cellobiose, **D-(+)-Cellotriose**, and glucose.
- **Product Analysis:** The concentrations of the resulting sugars are quantified using High-Performance Liquid Chromatography (HPLC) or specialized real-time glucose and cellobiose biosensors.

Analysis of Chemical Degradation Products by GC-MS

This protocol details the steps for analyzing the products of oxidative or alkaline degradation of **D-(+)-Cellotriose**.

Methodology:

- **Degradation Reaction:**
 - **Oxidative:** Dissolve 100 mg of **D-(+)-Cellotriose** in 10 mL of 30% H₂O₂. Incubate at 50°C for 24 hours with stirring.
 - **Alkaline:** Dissolve 100 mg of **D-(+)-Cellotriose** in 10 mL of NaOH solution (4.8 mmol/mL). Incubate at 60°C for 6 hours with stirring.
- **Sample Preparation:** Following the reaction, freeze-dry the product mixture to obtain a powder.
- **Silylation for GC-MS:**
 - To 10 mg of the dried product, add 0.5 mL of pyridine, 0.3 mL of hexamethyldisilazane (HMDS), and 0.1 mL of trimethylchlorosilane (TMCS).
 - Seal the reaction vial and heat at 50°C for 60 minutes.

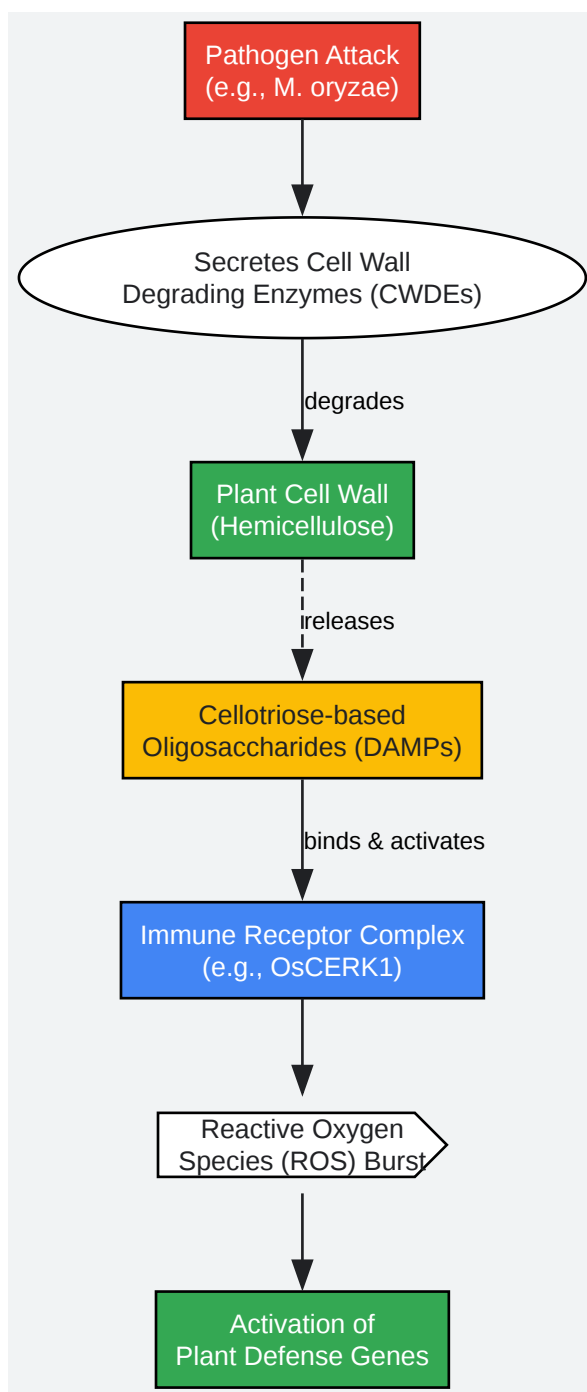
- Cool the mixture, dehydrate with anhydrous sodium sulfate, and centrifuge.
- GC-MS Analysis:
 - Inject 2 μ L of the supernatant containing the silylated compounds into the GC-MS system.
 - GC Column: HP-5MS (30.0 m \times 0.25 mm \times 0.25 mm).
 - Carrier Gas: Helium (1 mL/min).
 - Temperature Program:
 - Initial hold at 150°C for 3 minutes.
 - Ramp to 230°C at 12°C/min.
 - Ramp to 290°C at 7°C/min.
 - Hold at 290°C for 10 minutes.
 - Mass Spectrometry: Use electron impact (EI) ionization at 70 eV to obtain mass spectra for compound identification.

Biological Role and Applications

D-(+)-Cellotriose is not merely a chemical intermediate; it has significant biological relevance and diverse applications.

- **Biotechnology and Biofuel Research:** It is widely used in enzyme assays to characterize the activity of cellulases, which is crucial for developing efficient processes for converting biomass into biofuels.
- **Plant Biology:** Cell wall-derived oligosaccharides, including cellotriose-based structures, can act as damage-associated molecular patterns (DAMPs). These molecules can be recognized by plant immune receptors (like OsCERK1 in rice), triggering a defense response against pathogens.

- Drug Development and Food Science: Due to its structure, it is explored for use in drug delivery systems. It also has potential as a prebiotic functional ingredient in the food industry, promoting the growth of beneficial gut microbiota.



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Caption: Role of cellotriose derivatives in plant immunity.

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